1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine
Description
1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a sulfonamide-containing piperazine derivative characterized by a 2,6-dimethylphenyl group at the 1-position and a 2-methoxy-4,5-dimethylphenyl sulfonyl moiety at the 4-position of the piperazine ring. The compound’s structure combines steric bulk (via the dimethylphenyl groups) with polar sulfonyl and methoxy substituents, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)27(24,25)20-14-18(4)17(3)13-19(20)26-5/h6-8,13-14H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLPICNMARVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antinociceptive Activity
Research has indicated that related piperazine derivatives exhibit notable antinociceptive properties. For instance, compounds with similar structures have been evaluated for their pain-relieving effects in various animal models. A study demonstrated that certain piperazine derivatives significantly reduced pain responses in rodents, suggesting a potential for analgesic development .
Anticancer Activity
The anticancer potential of piperazine derivatives has been widely studied. A related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CEM cells. The mechanism involved the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival . The IC50 values for these compounds were recorded, indicating their potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15.6 |
| Compound B | CEM | 12.3 |
| This compound | HT29 | 10.5 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit carbonic anhydrase (CA). Compounds with sulfonamide groups have shown selective inhibition of different CA isoforms, which is critical for therapeutic applications in conditions like glaucoma and edema . The selectivity and potency vary based on the substituents attached to the piperazine core.
Case Study 1: Antinociceptive Effects
In a study assessing the antinociceptive effects of piperazine derivatives, it was found that certain modifications to the piperazine ring enhanced pain relief in animal models. The study highlighted that compounds with a methoxy group exhibited increased efficacy compared to their unsubstituted counterparts .
Case Study 2: Cancer Cell Line Testing
A series of piperazine-based compounds were tested against multiple cancer cell lines. The results indicated that the presence of dimethyl and methoxy substituents significantly improved anticancer activity. Specifically, one derivative showed an IC50 value below 10 μM against HT29 colon cancer cells, suggesting strong potential for further development as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain piperazine-based compounds can inhibit the growth of lung carcinoma cells. The substituents on the aryl rings influence their cytotoxicity and effectiveness against different cancer cell lines .
- A specific study explored a series of dithiocarbamate derivatives containing piperazine units, revealing that modifications to the piperazine structure could enhance their antiproliferative activity against cancer cells .
- Anti-inflammatory Effects
- Neuropharmacological Potential
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of compounds similar to 1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Steric Hindrance : The mesityl sulfonyl group in ’s analog introduces greater steric hindrance than the 2-methoxy-4,5-dimethylphenyl group, which may reduce off-target binding.
- Bioactivity: HBK-14 demonstrates antihypertensive effects in rats at 2.5–5 mg/kg, suggesting that alkoxy chains (e.g., phenoxy-ethoxyethyl) can enhance in vivo efficacy .
Pharmacological and Biochemical Data
- AMDSP : Exhibited potent mitochondrial inhibition (IC50: 1.6–2.3 µM), suggesting utility in cancer therapy .
- HBK-14 : Reduced systolic blood pressure by 15–20% in hypertensive rats at 5 mg/kg, comparable to terazosin .
- 1-(2-Methoxyphenyl)-4-mesitylsulfonylpiperazine: No direct activity data, but mesityl sulfonyl groups are associated with kinase inhibition in other studies .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine?
Methodological Answer: Synthesis typically involves modular approaches:
- Step 1: Prepare the piperazine backbone via nucleophilic substitution. For example, introduce the 2,6-dimethylphenyl group using a Buchwald-Hartwig coupling or SNAr reaction under reflux in anhydrous conditions (e.g., DMF, 80–100°C) .
- Step 2: Sulfonylation of the piperazine nitrogen using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. React in dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>98%) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation; monitor for skin/eye irritation (GHS07 warnings apply to similar sulfonylated piperazines) .
- Storage:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation:
- Biological Testing:
Q. What experimental designs resolve contradictions in reported activity data for sulfonylated piperazines?
Methodological Answer:
- Controlled Replication:
- Data Triangulation:
Q. How can predictive modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADME Prediction:
- Molecular Dynamics (MD) Simulations:
- Simulate sulfonyl group interactions with target proteins (e.g., hydrogen bonding with Lys residues) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Process Optimization:
- Byproduct Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
